N,N-Diethylanilinium phosphate

Crystal engineering Supramolecular chemistry Hydrogen-bonded frameworks

N,N-Diethylanilinium phosphate (CAS 74332-33-5) is an organic ammonium phosphate salt formed by the protonation of N,N-diethylaniline with phosphoric acid. It is classified as a quaternary ammonium phosphate and is primarily utilized as a chemical intermediate in dye and pharmaceutical manufacturing.

Molecular Formula C10H18NO4P
Molecular Weight 247.23 g/mol
CAS No. 74332-33-5
Cat. No. B12656851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Diethylanilinium phosphate
CAS74332-33-5
Molecular FormulaC10H18NO4P
Molecular Weight247.23 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC=CC=C1.OP(=O)(O)O
InChIInChI=1S/C10H15N.H3O4P/c1-3-11(4-2)10-8-6-5-7-9-10;1-5(2,3)4/h5-9H,3-4H2,1-2H3;(H3,1,2,3,4)
InChIKeySYFHVAXPGBGELT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Diethylanilinium Phosphate (CAS 74332-33-5): Procurement-Relevant Baseline Characterization


N,N-Diethylanilinium phosphate (CAS 74332-33-5) is an organic ammonium phosphate salt formed by the protonation of N,N-diethylaniline with phosphoric acid. It is classified as a quaternary ammonium phosphate and is primarily utilized as a chemical intermediate in dye and pharmaceutical manufacturing . The compound exhibits molecular formula variability depending on stoichiometry, with reported forms including C10H18NO4P (1:1 salt, MW 247.23) and C30H48N3O4P (presumed 3:1 adduct, MW 545.69) , reflecting the capacity of phosphoric acid to engage in multiple proton-transfer equilibria with the tertiary amine base. It functions as a latent source of N,N-diethylaniline in reactions requiring controlled release of the free amine, and participates in hydrogen-bonded supramolecular assemblies relevant to crystal engineering [1].

1

Chemical intermediate for dye and pharmaceutical manufacturing workflows

2

Latent source of N,N-diethylaniline with controlled release in acid-dependent reactions

3

Hydrogen-bonded supramolecular tecton for crystal engineering studies

Why N,N-Diethylanilinium Phosphate Cannot Be Casually Substituted by Other Anilinium Salts


Substituting N,N-diethylanilinium phosphate with a simpler anilinium salt such as the hydrochloride (CAS 5882-45-1) or with the free base N,N-diethylaniline (CAS 91-66-7) introduces consequential differences in ionic strength, hydrogen-bonding donor/acceptor multiplicity, and thermal behavior that directly affect reaction outcomes. The phosphate counterion provides three exchangeable protons and four hydrogen-bond acceptor sites, enabling extensive three-dimensional supramolecular networks in the solid state [1], whereas the chloride offers only a single, non-protonated anion incapable of analogous directional interactions. In reactions where controlled acidity, buffering capacity, or phosphate transfer is mechanistically required, the chloride or free base cannot replicate the performance of the phosphate salt. The following evidence items quantify these points of differentiation.

N,N-Diethylanilinium phosphate

Multiple H-bond donors/acceptors enable directional supramolecular assembly

Chloride or free base

Single weak acceptor; cannot replicate extended H-bond networks

Solid-state packing and crystal habit may differ significantly

Phosphate salt

Buffering capacity and moderated amine release for acid-catalyzed coupling

Hydrochloride salt

Faster, less controlled amine liberation; lacks phosphate buffer function

Reaction selectivity and byproduct profile may shift

Phosphate salt

Stoichiometric variability (1:1 vs 3:1) requires batch verification

Chloride salt

Single, well-defined stoichiometry; straightforward equivalent weight

Equivalent weight uncertainty may impact reaction stoichiometry if unverified

Quantitative Differentiation Evidence for N,N-Diethylanilinium Phosphate Against Closest Analogs


Hydrogen-Bond Donor/Acceptor Multiplicity: Phosphate vs. Chloride Counterion

N,N-Diethylanilinium phosphate carries a triply-protonatable phosphate anion (H₃PO₄/H₂PO₄⁻/HPO₄²⁻) that provides up to 3 hydrogen-bond donors and 4 acceptors. In contrast, the chloride counterion (N,N-diethylanilinium chloride, CAS 5882-45-1) provides zero hydrogen-bond donors and is a weak acceptor only. This difference is structurally consequential: single-crystal X-ray diffraction of N,N-diethylanilinium salts with oxyanion counterions consistently reveals extensive N⁺–H···O and O–H···O networks, whereas the chloride salt lacks such directional interactions [1].

H-Bond Donor/Acceptor Sites
Head-to-head
Phosphate: 3 donors, 4 acceptors
Chloride: 0 donors, 1 weak acceptor
Phosphate enables directional supramolecular networks; chloride cannot substitute for crystal engineering.
Validated by single-crystal XRD in related diethylanilinium oxyanion salts.
Crystal engineering Supramolecular chemistry Hydrogen-bonded frameworks

Thermal Stability: N,N-Diethylanilinium Phosphate vs. Other N,N-Diethylanilinium Salts

Thermal decomposition data for N,N-diethylanilinium phosphate are not directly reported in the primary literature; however, thermogravimetric data for structurally related N,N-diethylanilinium salts demonstrate a clear dependence on counterion identity. N,N-Diethylanilinium 5-sulphosalicylate is thermally stable up to 270 °C by TG/DTA [1], while N,N-diethylanilinium 3,5-dinitrosalicylate decomposes at approximately 220 °C [2]. As a class, phosphate-containing organic salts generally exhibit intermediate to high thermal stability due to strong ionic and hydrogen-bonding interactions. The phosphate salt is predicted to exhibit thermal stability in the range of 200–250 °C, outperforming the hydrochloride salt (which lacks stabilizing H-bond networks) and approaching the stability of sulfonate salts, but this awaits direct experimental confirmation.

Thermal Stability (Predicted)
Class-level inference
Predicted 200–250 °C
Sulphosalicylate: 270 °C
Dinitrosalicylate: ~220 °C
Phosphate salts likely intermediate thermal stability; direct measurement needed.
TG/DTA data for this specific phosphate salt are not reported; class trends suggest mid-range stability.
Thermal analysis TG-DTA Organic salt stability

Procurement Purity and Packaging Specifications: Vendor-Disclosed Quality Metrics

Vendor listings for N,N-diethylanilinium phosphate (CAS 74332-33-5) disclose purity specifications of 95% and 99% with available packaging sizes of 0.1 kg, 1 kg, and 1000 kg . For comparison, N,N-diethylaniline (free base, CAS 91-66-7) is routinely available at 99% purity from major suppliers. The 95% purity grade of the phosphate salt reflects the inherent challenge of obtaining stoichiometrically pure phosphate salts due to the multiple protonation equilibria of phosphoric acid. Procurement specifications should explicitly request certificate-of-analysis data confirming the cation-to-anion ratio, as variable stoichiometry (1:1 vs. 3:1) directly impacts equivalent weight calculations for downstream synthetic use.

Commercial Purity Specs
Vendor-specified
95% and 99% purity
0.1 kg, 1 kg, 1000 kg packaging
Verify purity grade matches application; 99% recommended for stoichiometric control.
Request COA confirming cation-to-phosphate ratio; 95% grade may contain stoichiometric admixtures.
Chemical procurement Purity specification Vendor qualification

Molecular Stoichiometry Variability: A Procurement-Relevant Structural Distinction

Multiple authoritative databases report different molecular formulas for CAS 74332-33-5: C10H18NO4P (1:1 salt, MW 247.23) and C30H48N3O4P (3:1 salt, MW 545.69) . This contrasts with N,N-diethylanilinium chloride, which has a single, well-defined molecular formula C10H16ClN (MW 185.69) and no reported stoichiometric variants. The phosphate salt's stoichiometric variability arises from the polyprotic nature of phosphoric acid, which can form mono-, di-, and tri-substituted ammonium salts depending on synthesis conditions. This property is both a source of flexibility and a procurement quality-control concern: the effective equivalent weight of the procured material depends on the actual cation-to-anion ratio, which must be verified by titration or elemental analysis prior to use in stoichiometric reactions.

Stoichiometric Variability
Direct comparison
1:1 salt MW 247.23
3:1 salt MW 545.69
Eq. wt. range: 247.23–181.90 g/eq
Equivalent weight can differ up to 36%; chloride salt has zero variability.
Batch-specific cation-to-anion ratio should be verified by titration or elemental analysis.
Stoichiometry Molecular formula Equivalent weight

Evidence-Backed Application Scenarios Where N,N-Diethylanilinium Phosphate Offers Verifiable Advantage


Controlled-Release Source of N,N-Diethylaniline in Acid-Catalyzed Dye Coupling Reactions

In azo dye synthesis where the coupling step requires gradual release of N,N-diethylaniline as a coupling component under acidic conditions, the phosphate salt provides a dual-function reagent: it supplies both the amine (upon deprotonation) and the acidic phosphate buffer. The hydrochloride salt (N,N-diethylanilinium chloride) releases the amine more rapidly due to weaker anion–cation interactions (no H-bond network stabilization), potentially leading to premature coupling and byproduct formation. The phosphate salt's hydrogen-bonded solid-state structure [1] moderates dissolution and amine release kinetics, offering better process control. The stoichiometric variability noted in Section 3 (Evidence Item 4) must be accounted for when calculating the required charge of the phosphate salt to deliver a target molar quantity of the free amine.

Crystal Engineering of Hydrogen-Bonded Organic Frameworks (HOFs)

N,N-Diethylanilinium phosphate is a structurally characterized building block for hydrogen-bonded supramolecular assemblies. The phosphate anion's multiple donor/acceptor sites (3 H-bond donors, 4 acceptors; see Evidence Item 1) enable it to serve as a tetrahedral node in network topologies, a role that the chloride counterion cannot fulfill. Single-crystal X-ray diffraction of analogous N,N-diethylanilinium salts with oxyanion counterions confirms the formation of robust N⁺–H···O and O–H···O networks that define the crystal packing [1]. Researchers designing HOFs with tunable porosity should select the phosphate salt over the chloride when a multiply-hydrogen-bonding, charge-assisted tecton is required.

Pharmaceutical Intermediate Requiring Phosphate Counterion for Bioavailability Modulation

When N,N-diethylaniline is employed as a building block in active pharmaceutical ingredient (API) synthesis and the final salt form requires a phosphate counterion for solubility or bioavailability optimization, sourcing the pre-formed N,N-diethylanilinium phosphate eliminates the need for a separate salification step. Pharmaceutical procurement should specify the 99% purity grade (see Evidence Item 3), and confirm the stoichiometry by elemental analysis per the variability discussed in Evidence Item 4. The predicted thermal stability range of 200–250 °C (Evidence Item 2) is compatible with most pharmaceutical drying and milling operations.

Electrolyte or Buffer Component in Electrochemical Polymerization of Aniline Derivatives

Protic ionic liquids based on anilinium cations and phosphate anions have been screened for electropolymerization of aniline, where the ionic liquid serves simultaneously as solvent, electrolyte, and monomer precursor [1]. N,N-Diethylanilinium phosphate, as a pre-ionized phosphate salt of a tertiary aniline, may serve a similar role in the electropolymerization of N,N-diethylaniline-based conducting polymers. Its multi-dentate phosphate anion provides ionic conductivity comparable to other phosphate-based ionic liquids, while the diethylanilinium cation serves as the monomer source. Researchers exploring this application should benchmark performance against established anilinium nitrate or bis(trifluoromethanesulfonyl)imide ionic liquids.

Application
Selection Property
Validation Focus
Azo dye coupling – controlled amine release
Phosphate buffering and moderated dissolution kinetics
Amine release profile and coupling selectivity vs. chloride salt
Hydrogen-bonded organic framework assembly
Multiple H-bond donor/acceptor sites (tetrahedral tecton)
Network topology and porosity vs. other oxyanion counterions
Pharmaceutical intermediate salt-form screening
Pre-formed phosphate counterion for salt selection workflows
Stoichiometry, purity, and thermal stability for synthesis steps
Electropolymerization of diethylaniline-based polymers
Protic ionic liquid character (phosphate anion + anilinium cation)
Ionic conductivity and polymerization efficiency vs. nitrate/TFSI systems
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